6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS-978299 is a small molecule drug developed by Bristol Myers Squibb. It is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune system. The compound is currently in Phase 1 of clinical trials and is being investigated for its potential to treat immune system diseases .
化学反应分析
BMS-978299, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
BMS-978299 is primarily being researched for its potential applications in treating immune system diseases. Its role as an IRAK4 inhibitor makes it a promising candidate for modulating immune responses. This compound could be used in various fields, including:
Chemistry: As a tool for studying IRAK4-related pathways.
Biology: For investigating the role of IRAK4 in immune system regulation.
Medicine: As a potential therapeutic agent for immune-related diseases.
Industry: In the development of new drugs targeting immune system pathways
作用机制
BMS-978299 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of the immune system. By blocking IRAK4, BMS-978299 can modulate the immune response, potentially reducing inflammation and other immune-related symptoms. The molecular targets and pathways involved include the interleukin-1 receptor and associated downstream signaling molecules .
相似化合物的比较
BMS-978299 can be compared with other IRAK4 inhibitors and similar compounds, such as:
BMS-986012: Another compound developed by Bristol Myers Squibb, which is an anti-Fuc-GM1 monoclonal antibody.
BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor.
BMS-986229: A compound used in radiation dosimetry studies. The uniqueness of BMS-978299 lies in its specific inhibition of IRAK4, making it a valuable tool for studying and potentially treating immune system diseases.
属性
分子式 |
C21H24FN5O2S |
---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
6-(1,3-benzothiazol-6-ylamino)-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-21(2,29)18(22)10-24-20(28)14-9-23-19(8-16(14)26-12-3-4-12)27-13-5-6-15-17(7-13)30-11-25-15/h5-9,11-12,18,29H,3-4,10H2,1-2H3,(H,24,28)(H2,23,26,27)/t18-/m1/s1 |
InChI 键 |
SHENXRCDBJGWNU-GOSISDBHSA-N |
手性 SMILES |
CC(C)([C@@H](CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O |
规范 SMILES |
CC(C)(C(CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。